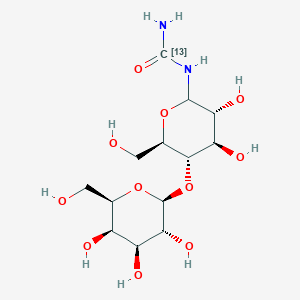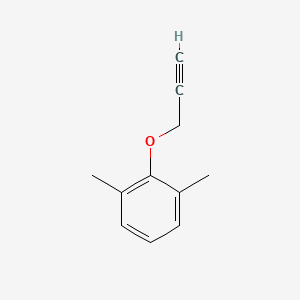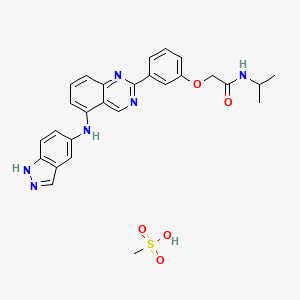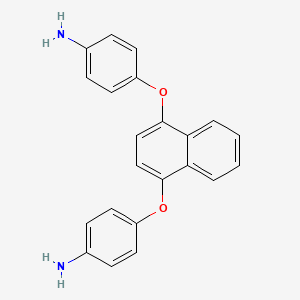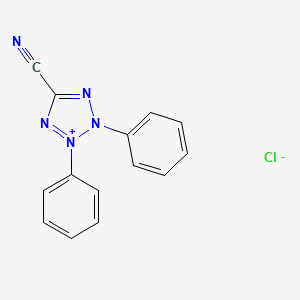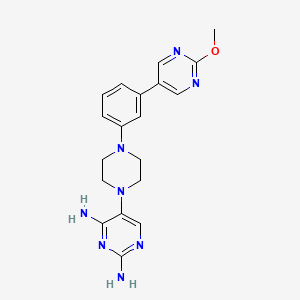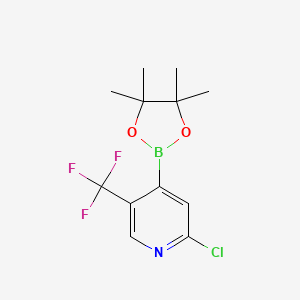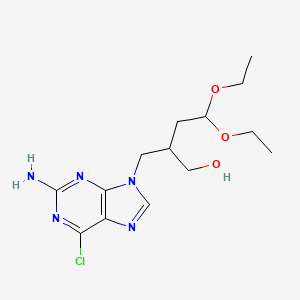
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Overview
Description
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, also known as ACYCLOVIR, is an antiviral drug that is commonly used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. The drug was first synthesized in the 1970s and has since become a widely used medication for the treatment of herpes infections.
Mechanism Of Action
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a prodrug that is converted to its active form, (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate, by the action of viral thymidine kinase. (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol triphosphate then inhibits viral DNA polymerase, preventing the virus from replicating its DNA and thereby reducing the viral load.
Biochemical And Physiological Effects
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has a number of biochemical and physiological effects, including the inhibition of viral DNA synthesis, the reduction of viral replication, and the reduction of symptoms associated with herpes infections. The drug is generally well-tolerated, although some patients may experience side effects such as nausea, vomiting, and headache.
Advantages And Limitations For Lab Experiments
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit viral replication. However, the drug also has some limitations, including its specificity for herpes viruses and its potential for the development of drug resistance.
Future Directions
There are several areas for future research related to (R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol, including the development of new analogs with improved pharmacokinetic properties, the investigation of the drug's potential for use in the treatment of other viral infections, and the identification of new targets for antiviral therapy. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome this problem.
Scientific Research Applications
(R)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has been extensively studied for its antiviral properties and has been found to be effective in the treatment of a variety of herpes infections. The drug works by inhibiting the replication of the herpes virus, thereby reducing the severity and duration of symptoms.
properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJYWWOSHBICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



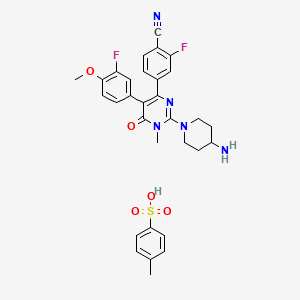

![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)
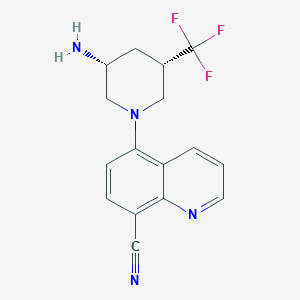
![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)
